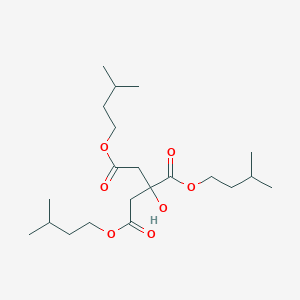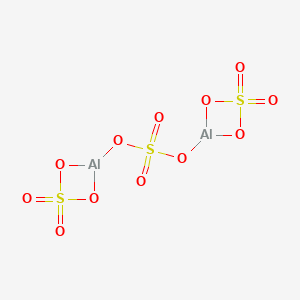
Dibutadiamin dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutadiamin dihydrochloride is a synthetic compound known for its significant applications in the field of medicine, particularly in the treatment of heart-related conditions. It is a beta-1 agonist catecholamine that has cardiac stimulant action without evoking vasoconstriction or tachycardia .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dibutadiamin dihydrochloride involves several steps. One common method includes the reaction of anisyl acetone with an acid or acid hydrogenation donor, a catalyst, and 3,4-dimethoxy phenethylamine in an organic solvent. The mixture is reacted for 1-5 hours at 30-40°C, followed by cooling and filtration. The pH is adjusted to 7-8 using sodium hydroxide, and the organic phase is washed and distilled. The concentrate is then recrystallized and dried to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to monitor the stability and purity of the compound .
化学反应分析
Types of Reactions: Dibutadiamin dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves the use of strong oxidizing agents.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce alcohols .
科学研究应用
Dibutadiamin dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Employed in the production of pharmaceuticals and as a standard in analytical chemistry.
作用机制
Dibutadiamin dihydrochloride exerts its effects by directly stimulating beta-1 receptors of the heart. This stimulation increases myocardial contractility and stroke volume, leading to an increase in cardiac output. The compound’s action is primarily mediated through the activation of the beta-adrenoceptors, resulting in enhanced cardiac performance .
相似化合物的比较
Dopamine: Another catecholamine with similar cardiac stimulant properties but also acts on dopamine receptors.
Isoproterenol: A non-selective beta-adrenergic agonist with broader effects on the cardiovascular system.
Uniqueness: Dibutadiamin dihydrochloride is unique in its selective action on beta-1 receptors, which allows it to increase cardiac output without significantly affecting heart rate or causing vasoconstriction. This makes it particularly useful in clinical settings where precise control of cardiac function is required .
属性
CAS 编号 |
1867-72-7 |
|---|---|
分子式 |
C8H22Cl2N2 |
分子量 |
217.18 g/mol |
IUPAC 名称 |
N'-tert-butylbutane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C8H20N2.2ClH/c1-8(2,3)10-7-5-4-6-9;;/h10H,4-7,9H2,1-3H3;2*1H |
InChI 键 |
JFKDTPNZOJXSNR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[NH2+]CCCC[NH3+].[Cl-].[Cl-] |
规范 SMILES |
CC(C)(C)NCCCCN.Cl.Cl |
同义词 |
CI-505 dibutadiamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


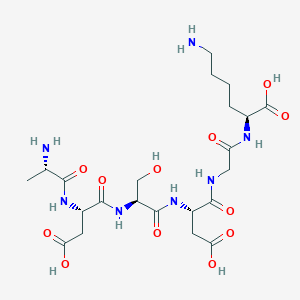
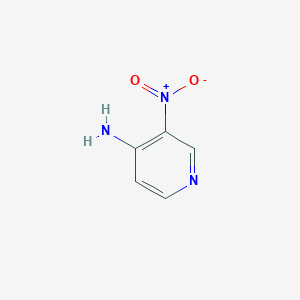

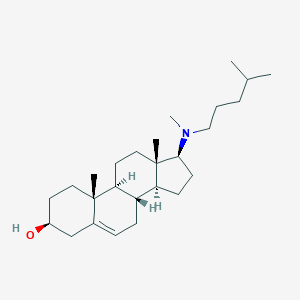
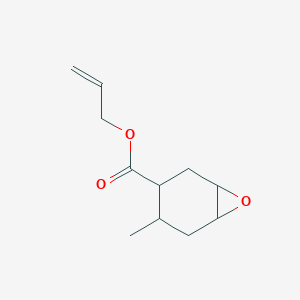

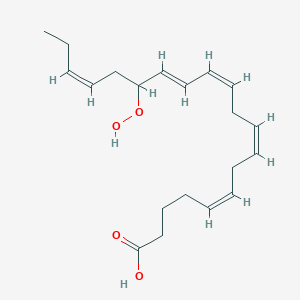
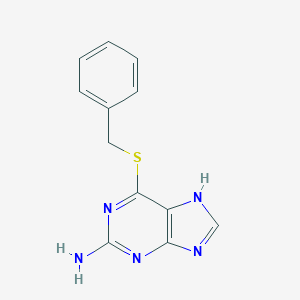
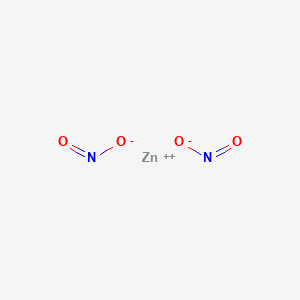
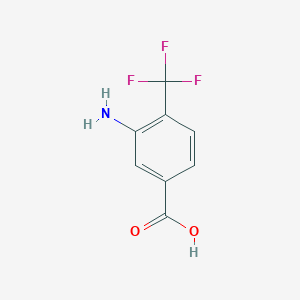
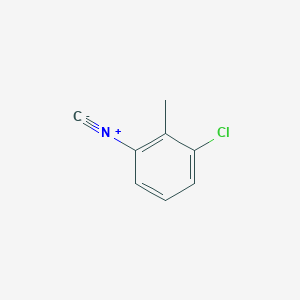
![Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate](/img/structure/B158726.png)
